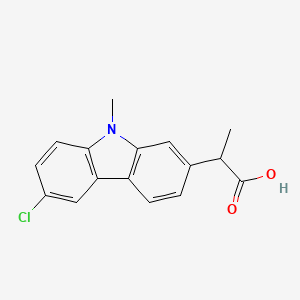

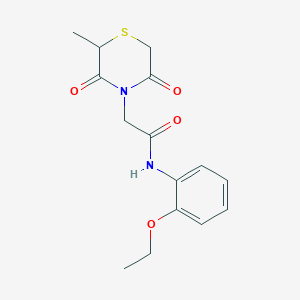

![molecular formula C24H19N3O2S B2959783 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 724737-83-1](/img/structure/B2959783.png)

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . In a specific example, 2-methylimidazo[1,2-a]pyridine reacted with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide Applications

The compound N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide has a range of applications in scientific research due to its structural characteristics and bioactivity. Below is a detailed analysis of its unique applications across different fields.

Medicinal Chemistry: Antiviral and Antibacterial Agents: Imidazo[1,2-a]pyridines, the core structure of our compound, are known for their diverse bioactivity, including antiviral and antibacterial properties . This makes them valuable in the development of new medications that can inhibit the growth of harmful viruses and bacteria, addressing a wide range of infectious diseases.

Pharmaceutical Development: Sedatives and Anxiolytics: Compounds with the imidazo[1,2-a]pyridine moiety have been commercialized as sedatives, such as Zolpidem , and anxiolytics like Alpidem . The compound could potentially be synthesized for similar applications, contributing to treatments for insomnia and anxiety disorders.

Cancer Research: Cyclin-dependent Kinase Inhibitors: The imidazo[1,2-a]pyridine derivatives are described as cyclin-dependent kinase (CDK) inhibitors , which are crucial in cancer therapy. CDKs play a significant role in cell cycle regulation, and their inhibition can prevent the proliferation of cancer cells.

Neurology: GABA A Receptor Modulators: These compounds also act as GABA A receptor modulators , which are important in the treatment of neurological disorders. Modulating these receptors can help in managing conditions like epilepsy and could contribute to neuroprotective strategies.

Material Science: Light-sensitive Dyes and Data Storage: Imidazo[1,2-a]pyridine derivatives are used in material science as light-sensitive dyes and in optical media for data storage . Their unique light-absorbing properties make them suitable for applications that require precise control over light-induced reactions.

Environmental Chemistry: Fluorescent Probes: These derivatives have been utilized as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions . This application is particularly important for environmental monitoring and the study of heavy metal contamination.

Synthesis Methodology: Microwave-assisted Organic Synthesis: A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been developed, which is fast, clean, high yielding, and environmentally benign . This methodology could be applied to the compound , enhancing its synthesis efficiency.

Antituberculosis Properties: Recent studies have shown that imidazo[1,2-a]pyridine derivatives can significantly reduce bacterial load in acute TB mouse models, indicating their potential as antituberculosis agents .

Mecanismo De Acción

Target of Action

The compound contains an imidazo[1,2-a]pyridine moiety , which is found in many active pharmaceutical ingredients . Compounds with this structure have been shown to possess a broad range of biological activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Propiedades

IUPAC Name |

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-17-5-4-14-27-16-23(25-24(17)27)19-8-11-21(12-9-19)26-30(28,29)22-13-10-18-6-2-3-7-20(18)15-22/h2-16,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADGNIMKLJGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2959701.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)

![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)